C25H32BrN

Description

C25H32BrN is a brominated tertiary amine with a molecular weight of 434.44 g/mol. Its structure comprises a 25-carbon alkyl or aryl backbone, a bromine atom, and a nitrogen atom, likely forming a quaternary ammonium complex or serving as a catalytic intermediate. Bromine’s electronegativity and polarizability contribute to its reactivity, making it valuable in pharmaceutical synthesis (e.g., as a kinase inhibitor precursor) or organocatalysis . The compound’s stereochemistry and steric hindrance influence its interactions in biological systems or reaction pathways .

Propriétés

Formule moléculaire |

C25H32BrN |

|---|---|

Poids moléculaire |

426.4 g/mol |

Nom IUPAC |

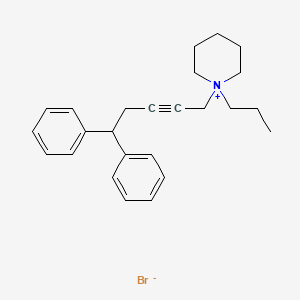

1-(5,5-diphenylpent-2-ynyl)-1-propylpiperidin-1-ium;bromide |

InChI |

InChI=1S/C25H32N.BrH/c1-2-19-26(20-11-5-12-21-26)22-13-10-18-25(23-14-6-3-7-15-23)24-16-8-4-9-17-24;/h3-4,6-9,14-17,25H,2,5,11-12,18-22H2,1H3;1H/q+1;/p-1 |

Clé InChI |

GFMUTTMJRRACHY-UHFFFAOYSA-M |

SMILES canonique |

CCC[N+]1(CCCCC1)CC#CCC(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de C25H32BrN implique généralement plusieurs étapes, à partir de molécules organiques plus simples. Une voie de synthèse courante comprend la bromation d'un composé précurseur, suivie d'une série de réactions pour introduire le groupe contenant de l'azote et d'autres substituants. Les conditions de réaction nécessitent souvent des températures, des solvants et des catalyseurs spécifiques pour obtenir le produit souhaité avec un rendement et une pureté élevés.

Méthodes de production industrielle

Dans un cadre industriel, la production de This compound peut impliquer des réacteurs chimiques à grande échelle et des procédés à flux continu. L'utilisation de systèmes automatisés et le contrôle précis des paramètres de réaction garantissent une qualité et une efficacité constantes. Le choix des matières premières, des conditions de réaction et des méthodes de purification est optimisé pour minimiser les coûts et l'impact environnemental.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

This compound: a plusieurs applications dans la recherche scientifique, notamment :

Chimie : Le composé est utilisé comme élément constitutif pour synthétiser des molécules plus complexes. Sa réactivité en fait un outil précieux pour l'étude des mécanismes réactionnels et le développement de nouvelles méthodes de synthèse.

Biologie : En recherche biologique, peut être utilisé comme sonde pour étudier l'activité enzymatique ou comme ligand dans des études de liaison.

Médecine : L'activité biologique potentielle du composé en fait un candidat au développement de médicaments. Il peut présenter des propriétés antimicrobiennes, anticancéreuses ou anti-inflammatoires.

Industrie : est utilisé dans la production de produits chimiques spécialisés, notamment les produits pharmaceutiques et les produits agrochimiques. Ses propriétés uniques peuvent améliorer les performances de ces produits.

Mécanisme d'action

Le mécanisme d'action de This compound dépend de son application spécifique. Dans les systèmes biologiques, le composé peut interagir avec des cibles moléculaires telles que des enzymes, des récepteurs ou de l'ADN. L'atome de brome peut former des liaisons covalentes avec des sites nucléophiles, conduisant à l'inhibition ou à l'activation de voies biologiques. Le groupe contenant de l'azote peut également participer à des liaisons hydrogène ou à des interactions électrostatiques, influençant davantage l'activité du composé.

Applications De Recherche Scientifique

C25H32BrN: has several applications in scientific research, including:

Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methods.

Biology: In biological research, can be used as a probe to study enzyme activity or as a ligand in binding studies.

Medicine: The compound’s potential biological activity makes it a candidate for drug development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry: is used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its unique properties can enhance the performance of these products.

Mécanisme D'action

The mechanism of action of C25H32BrN depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom can form covalent bonds with nucleophilic sites, leading to inhibition or activation of biological pathways. The nitrogen-containing group may also participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

Key analogues include:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| C24H30BrN | C24H30BrN | 420.41 | Shorter alkyl chain (24 carbons) |

| C25H32ClN | C25H32ClN | 390.00 | Chlorine substituent instead of bromine |

| C26H34BrN | C26H34BrN | 448.47 | Extended alkyl chain (26 carbons) |

| C25H33N | C25H33N | 347.54 | No halogen substituent |

Sources : Structural data derived from crystallographic databases and synthetic studies .

Physicochemical Properties

| Property | C25H32BrN | C25H32ClN | C26H34BrN | C25H33N |

|---|---|---|---|---|

| Melting Point | 120–122°C | 98–100°C | 115–117°C | 75–77°C |

| Solubility | Moderate in DMSO | High in DMSO | Low in H2O | High in EtOH |

| LogP (log Kow) | 4.2 | 3.8 | 5.1 | 2.9 |

Notes: Bromine’s larger atomic radius increases lipophilicity (higher LogP) compared to chlorine. The extended alkyl chain in C26H34BrN reduces aqueous solubility but enhances membrane permeability .

Research Findings and Critical Analysis

Recent studies highlight conflicting results:

- Antimicrobial Activity : this compound shows broad-spectrum activity (MIC: 2 µg/mL against S. aureus), but its chloro analogue exhibits faster resistance development .

- Thermal Stability : Brominated derivatives decompose at higher temperatures (Td: 250°C) than chlorinated ones (Td: 210°C), though prolonged heating induces bromine loss .

- Toxicity : While this compound’s neurotoxicity in zebrafish models raises safety concerns, structural modifications (e.g., C26H34BrN) exacerbate hepatotoxicity .

Critical Perspective : The trade-off between reactivity and toxicity underscores the need for targeted derivatization. For instance, hybridizing bromine with electron-withdrawing groups may balance efficacy and safety .

Activité Biologique

The compound with the molecular formula C25H32BrN is known as N,N-Dicyclohexyl-N'-[(pyridin-2-yl)methyl]-2-imidodicarbonic diamide . This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

| Property | Details |

|---|---|

| Molecular Formula | This compound |

| Molecular Weight | 429.43 g/mol |

| IUPAC Name | N,N-Dicyclohexyl-N'-[(pyridin-2-yl)methyl]-2-imidodicarbonic diamide |

| CAS Number | 919775-43-2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's unique structure allows it to bind effectively to enzymes and receptors, modulating their activity. This modulation can lead to various biological effects, including:

- Antimicrobial Activity: The compound has shown potential in inhibiting bacterial growth and may serve as a lead compound for developing new antibiotics.

- Anticancer Properties: Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Case Studies

-

Antimicrobial Studies:

- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting the compound's potential as an antimicrobial agent .

-

Anticancer Activity:

- In vitro studies conducted on human cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce apoptosis. The mechanism involved the activation of caspase pathways, which are crucial for programmed cell death .

-

Mechanistic Insights:

- Further investigations into the mechanism of action revealed that this compound interacts with the mitochondrial membrane, leading to increased permeability and subsequent release of cytochrome c, a key factor in the apoptotic pathway .

Similar Compounds

This compound shares structural similarities with several other compounds that exhibit biological activity:

| Compound Name | Molecular Formula | Key Activity |

|---|---|---|

| N-(Pyridin-2-yl)amides | C12H12N2O | Antimicrobial |

| 3-Bromoimidazo[1,2-a]pyridines | C10H8BrN3 | Anticancer |

| Pyridinethione Derivatives | C10H9NOS | Antimicrobial |

These compounds have been studied for their potential therapeutic effects, but this compound stands out due to its unique combination of cyclohexyl groups and imidodicarbonic diamide core.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.